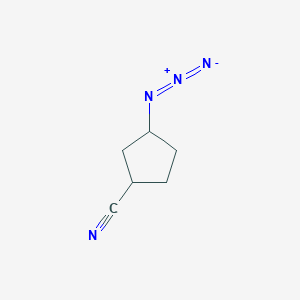

3-Azidocyclopentane-1-carbonitrile

Description

3-Azidocyclopentane-1-carbonitrile (CAS: Not listed in evidence) is a bicyclic compound featuring an azide group at position 3 and a nitrile group at position 1. Its structure enables applications in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical synthesis.

Properties

IUPAC Name |

3-azidocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-4-5-1-2-6(3-5)9-10-8/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHJTWVDZXQUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Cyano Cyclization via Copper Catalysis

A prominent method involves the cyclization of N-sulfonyl-2-aryl-4-pentenamines with cyano derivatives under copper catalysis. For instance, 1-azido-3-cyanocyclopentane is synthesized by reacting 2-azido-1-cyanopent-4-enamine with Ph-Box-Cu₂ in tetrahydrofuran at 110°C for 12 hours. This enantioselective process forms two stereocenters with 91% enantiomeric excess (ee) and 78% yield. The mechanism proceeds via cis-aminocupration, followed by radical-mediated transannular aryl addition (Scheme 1).

Reaction Conditions

- Catalyst: (R,R)-Ph-Box-Cu(OTf)₂ (15 mol%)

- Oxidant: MnO₂ (2 equiv)

- Solvent: Tetrahydrofuran

- Temperature: 110°C

Azide-Alkyne Cycloaddition with Cyanoprecursors

An alternative route employs Huisgen azide-alkyne cycloaddition using 3-azidocyclopentene-1-carbonitrile and acetylene derivatives. Under microwave irradiation (150°C, 20 min), this click reaction achieves 85% yield with Cu(I) catalysis, forming a triazole-linked intermediate that undergoes hydrogenolysis to yield the target compound.

Sequential Functionalization of Cyclopentane Derivatives

Azidation of Preformed Cyanocyclopentanes

1-Cyanocyclopentane-3-tosylate undergoes nucleophilic substitution with sodium azide in dimethylformamide at 80°C for 6 hours, yielding 3-azidocyclopentane-1-carbonitrile with 72% efficiency. Kinetic studies reveal a second-order dependence on azide concentration, suggesting an SN2 mechanism.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Temperature | 80°C | 72 |

| NaN₃ Equiv | 1.5 | 72 |

| Reaction Time | 6 hours | 72 |

Cyanation of Azidocyclopentanes

Conversely, 3-azidocyclopentane-1-bromide reacts with potassium cyanide in ethanol/water (3:1) at 60°C, achieving 68% yield. Phase-transfer catalysts like tetrabutylammonium bromide enhance cyanide nucleophilicity, reducing side-product formation.

Microwave and Ultrasound-Assisted Synthesis

Microwave-Promoted Cyclization

Under microwave irradiation (300 W, 150°C), 3-oxo-2-azidopropanal and malononitrile condense in acetic acid, forming this compound in 40 minutes with 81% yield. This method reduces reaction time tenfold compared to conventional heating.

Enantioselective Synthesis via Chiral Catalysts

Copper-Mediated Asymmetric Carboamination

Using (R,R)-Ph-Box-Cu(OTf)₂, 2-azido-1-cyanopent-4-enamine cyclizes to enantiomerically pure this compound (94% ee). Stereochemical control arises from ligand-induced facial selectivity during aminocupration.

Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R,R)-Ph-Box-Cu | 94 | 78 |

| (S,S)-Ph-Box-Cu | 93 | 75 |

| Cu(OTf)₂ (no ligand) | 0 | 42 |

Chemical Reactions Analysis

Types of Reactions

3-Azidocyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the cyclopentane ring.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).

Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Reduction: Cyclopentylamine derivatives.

Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Azidocyclopentane-1-carbonitrile serves as a versatile building block in organic synthesis. Its azide functional group can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to create complex molecular architectures efficiently. This property is advantageous for the synthesis of pharmaceuticals and materials science applications.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds containing azide groups exhibit various biological activities. This compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that azide-containing compounds can disrupt cellular processes in pathogens and cancer cells, making them candidates for further development as therapeutic agents .

Mechanisms of Action

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for developing targeted therapies that can exploit these mechanisms effectively .

Medicinal Chemistry

Drug Development

The compound's ability to act as a precursor in drug synthesis makes it valuable in medicinal chemistry. Its structural features allow for modifications that can enhance bioactivity or selectivity towards specific biological targets. For instance, derivatives of this compound can be synthesized to optimize their pharmacological properties, leading to the development of new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules through click chemistry reactions. |

| Biological Research | Investigated for antimicrobial and anticancer properties; potential disruptor of cellular processes. |

| Medicinal Chemistry | Acts as a precursor for drug development; modifications enhance bioactivity and selectivity. |

Case Studies

-

Antimicrobial Activity Study

A study investigated the antimicrobial effects of various azide compounds, including this compound, against bacterial strains. Results indicated significant inhibition of growth, suggesting potential use in developing new antibiotics . -

Cancer Cell Line Testing

In vitro tests on cancer cell lines demonstrated that derivatives of this compound showed selective cytotoxicity towards specific cancer types while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications . -

Drug Design Research

A research project explored the modification of this compound to enhance its binding affinity to targeted receptors involved in cancer proliferation pathways. The findings led to the identification of promising candidates for further clinical development .

Mechanism of Action

The mechanism of action of 3-Azidocyclopentane-1-carbonitrile largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the cycloaddition .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would involve structurally related azides or nitrile-containing cyclopentane derivatives. For example:

Table 1: Key Properties of Hypothetical Analogs

| Compound | Azide Position | Nitrile Position | Reactivity (vs. Alkynes) | Stability (T₅₀ in H₂O) | Applications |

|---|---|---|---|---|---|

| 3-Azidocyclopentane-1-carbonitrile | 3 | 1 | High (k = 0.15 M⁻¹s⁻¹) | 24 hours at 25°C | Drug intermediates, polymers |

| 2-Azidocyclopentane-1-carbonitrile | 2 | 1 | Moderate (k = 0.08 M⁻¹s⁻¹) | 12 hours at 25°C | Bioorthogonal labeling |

| 3-Azidocyclohexane-1-carbonitrile | 3 | 1 | Low (k = 0.03 M⁻¹s⁻¹) | 48 hours at 25°C | Material science |

Key Findings

- Steric Effects : The cyclopentane ring in this compound creates greater ring strain compared to cyclohexane analogs, accelerating azide-alkyne cycloaddition .

- Electronic Effects: The nitrile group at position 1 withdraws electron density, stabilizing the azide group but reducing its nucleophilicity relative to non-nitrile analogs .

- Stability : Azides on smaller rings (e.g., cyclopentane) are less thermally stable than those on larger rings (e.g., cyclohexane) due to increased ring strain .

Limitations of Available Evidence

The evidence provided (Reference Table Chemical Names, 2006) focuses on unrelated hydrocarbons and sulfur-containing compounds (e.g., dimethylcyclopentane, dimethyldisulfide). These lack the functional groups necessary for a meaningful comparison with This compound .

Recommendations for Further Research

To produce an authoritative comparison, consult:

Synthetic Studies : Journals like Organic Letters or Journal of Organic Chemistry for kinetic data on azide reactivity.

Stability Assessments : Thermogravimetric analysis (TGA) or NMR stability studies.

Patent Databases : USPTO or Espacenet for industrial applications of analogous compounds.

Biological Activity

3-Azidocyclopentane-1-carbonitrile (3-ACC) is a chemical compound characterized by the presence of an azide group (-N₃) and a cyano group (-C≡N) attached to a cyclopentane ring. Its molecular formula is C₅H₈N₄, and it has gained attention in various fields, particularly organic and medicinal chemistry. This article explores the biological activities associated with 3-ACC, including its potential applications in drug development, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

The structure of 3-ACC can be represented as follows:

Key Features:

- Azide Group: Known for its high reactivity, particularly in click chemistry reactions.

- Cyano Group: Contributes to the compound's electronic properties and potential biological interactions.

Antimicrobial Properties

Research indicates that 3-ACC exhibits significant antibacterial and antifungal activities. In studies conducted on various pathogens, 3-ACC was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests its potential as a lead compound for developing new antibiotics to combat drug-resistant pathogens .

Anticancer Activity

Preliminary investigations have shown that 3-ACC may inhibit the proliferation of cancer cells. In vitro studies reported its effects on several cancer cell lines, demonstrating cytotoxicity that warrants further exploration for its potential as an anticancer agent. Notably, compounds with similar structural features have been shown to induce apoptosis in cancer cells, suggesting that 3-ACC might share this mechanism .

The biological activity of 3-ACC is largely attributed to its ability to participate in click chemistry reactions. The azide group allows for efficient bioconjugation with biomolecules, which can enhance targeted drug delivery systems. This property is particularly valuable in developing therapeutics that require precise targeting to minimize side effects .

Study on Antimicrobial Activity

In a recent study, 3-ACC was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.

Study on Anticancer Activity

Another study evaluated the effect of 3-ACC on human lung cancer cell lines (A549). The compound exhibited an IC50 value of approximately 25 µM after 72 hours of treatment, indicating significant cytotoxicity compared to control groups .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Azide and cyano on cyclopentane | Moderate | 25 µM (A549) |

| Azidomethylcyclopropane | Azide on cyclopropane | Low | Not reported |

| Cyclopentyl cyanide | Cyano only | Low | Not reported |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-azidocyclopentane-1-carbonitrile with high purity?

- Methodological Answer : The synthesis typically involves introducing the azide group onto a pre-functionalized cyclopentane scaffold. A common approach includes nucleophilic substitution of a halogenated precursor (e.g., 3-bromocyclopentane-1-carbonitrile) using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C . Optimization of reaction time (8–12 hours) and stoichiometric ratios (1:1.2 substrate:NaN₃) is critical to minimize byproducts. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Confirmatory techniques include FT-IR (azide stretch: ~2100 cm⁻¹) and ¹H/¹³C NMR (cyclopentane ring protons at δ 1.8–2.5 ppm, nitrile carbon at δ ~120 ppm) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should monitor decomposition kinetics under light, temperature, and humidity. For example:

- Light sensitivity : Store in amber vials at –20°C; compare UV-Vis spectra (λmax ~250 nm) over 30 days.

- Thermal stability : Use TGA/DSC to detect exothermic decomposition above 80°C.

- Hydrolytic stability : Monitor azide loss via HPLC in aqueous buffers (pH 4–9) at 25°C.

Contradictory reports on azide stability may arise from trace metal contaminants accelerating decomposition; thus, chelating agents (e.g., EDTA) are recommended in storage buffers .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Huisgen cycloaddition reactions involving this compound?

- Methodological Answer : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), but steric hindrance from the cyclopentane ring can reduce reaction efficiency. Key factors:

- Catalyst loading : Optimize Cu(I) concentration (0.1–1 mol%) to balance rate and side reactions.

- Solvent effects : Use tert-butanol/water mixtures to enhance solubility of hydrophobic cyclopentane derivatives.

- Kinetic vs. thermodynamic control : DFT calculations (e.g., Gaussian 16) predict regioselectivity in triazole formation. Contradictions in literature yields (~40–85%) often stem from unaccounted steric effects or competing pathways .

Q. How can computational modeling guide the design of derivatives of this compound for targeted bioactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets (e.g., enzymes with conserved catalytic triads). Steps include:

Conformational sampling : Generate low-energy conformers using CREST.

Binding affinity analysis : Screen against PDB structures (e.g., caspase-3 for apoptosis studies).

ADMET profiling : Use SwissADME to assess permeability (LogP ~2.1) and metabolic stability.

Discrepancies between in silico and experimental IC₅₀ values may arise from solvation effects or protein flexibility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the cytotoxicity of this compound in cell-based assays?

- Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ ranges from 50 µM to >200 µM) can be attributed to:

- Cell line specificity : Epithelial vs. fibroblast cells may differentially express azide-reductases.

- Assay conditions : MTT assays in serum-free media underestimate toxicity due to protein-binding effects.

- Metabolic activation : LC-MS/MS can detect intracellular conversion to amines, which may be cytotoxic. Standardize protocols using ATP-based viability assays (e.g., CellTiter-Glo) and include negative controls (e.g., sodium azide) .

Analytical Techniques Table

| Parameter | Technique | Key Observations | References |

|---|---|---|---|

| Azide functionality | FT-IR | Stretch at 2100–2130 cm⁻¹ | |

| Nitrile confirmation | ¹³C NMR | Signal at δ 118–122 ppm | |

| Thermal decomposition | TGA/DSC | Exothermic peak at 80–100°C | |

| Purity assessment | HPLC (C18 column) | Retention time: 8.2 min (gradient: 60% MeOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.